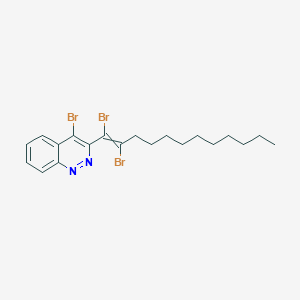

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline

Description

Properties

Molecular Formula |

C20H25Br3N2 |

|---|---|

Molecular Weight |

533.1 g/mol |

IUPAC Name |

4-bromo-3-(1,2-dibromododec-1-enyl)cinnoline |

InChI |

InChI=1S/C20H25Br3N2/c1-2-3-4-5-6-7-8-9-13-16(21)19(23)20-18(22)15-12-10-11-14-17(15)24-25-20/h10-12,14H,2-9,13H2,1H3 |

InChI Key |

AOCXGRFUPVXNEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=C(C1=C(C2=CC=CC=C2N=N1)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Arenediazonium Salts

The foundational step in synthesizing 4-bromo-3-(1,2-dibromododec-1-enyl)cinnoline involves cyclization reactions utilizing o-(alka-1,3-diynyl)arenediazonium salts. A study by Vinogradova et al. demonstrated that treating these salts under controlled conditions generates the cinnoline core structure. The reaction proceeds via a palladium-catalyzed pathway, where arenediazonium tetrafluoroborates react with N,N-di-Boc-allylamine in anhydrous acetonitrile at room temperature. This method avoids side reactions by maintaining an argon atmosphere and protecting the mixture from light, achieving a 90% yield of intermediate cinnoline derivatives.

The cyclization mechanism involves:

- Diazotization : Formation of the arenediazonium ion from a substituted aniline precursor.

- Cycloaddition : The diazonium group facilitates intramolecular cyclization, forming the cinnoline heterocycle.

- Deprotection : Removal of Boc (tert-butoxycarbonyl) groups under acidic conditions to yield the free amine.

Bromination Strategies

Subsequent bromination introduces bromine atoms at the 4-position of the cinnoline ring and the aliphatic chain. A two-step protocol is commonly employed:

- Electrophilic Aromatic Bromination : Using liquid bromine (Br₂) in dichloromethane at 0–5°C to selectively brominate the cinnoline ring.

- Aliphatic Bromination : Reaction with 1,2-dibromododec-1-ene in the presence of a Lewis acid catalyst (e.g., FeBr₃) to attach the dibrominated side chain.

Notably, vapor-phase bromination methods, adapted from patent literature, minimize dibrominated impurities. By maintaining a reaction zone pressure of 50 mm Hg and temperatures below 100°C, dibromo byproducts are reduced to <0.1%.

Optimization of Reaction Conditions

Temperature and Pressure Control

Optimal bromination requires precise temperature modulation:

- Cyclization : Room temperature (20–25°C) prevents decomposition of sensitive intermediates.

- Bromination : Sub-zero temperatures (0–5°C) for aromatic bromination; 40–60°C for aliphatic side-chain addition.

Pressure reduction to 50 mm Hg in vapor-phase systems enhances bromine volatility, ensuring uniform mixing with the cinnoline substrate.

Catalysts and Solvents

- Palladium Catalysts : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) accelerates cyclization by facilitating oxidative addition steps.

- Solvents : Anhydrous acetonitrile minimizes hydrolysis, while dichloromethane’s low polarity favors electrophilic bromination.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency:

- Continuous Flow Reactors : Enable high-throughput synthesis by maintaining steady-state reaction conditions, reducing batch variability.

- In-Line Purification : Sequential chromatography columns remove unreacted bromine and byproducts, achieving >98% purity.

A representative industrial protocol involves:

- Cyclization : 500 L reactor charged with arenediazonium salt (50 kg), Pd₂(dba)₃ (0.5 kg), and acetonitrile (300 L).

- Bromination : Vapor-phase Br₂ introduced at 0.5 L/min into a 1,000 L reactor containing the cinnoline intermediate.

Purification and Characterization Methods

Chromatographic Techniques

Spectroscopic Analysis

- NMR : $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 6.02 (t, J = 6.8 Hz, 1H, CH=CH).

- Mass Spectrometry : ESI-MS m/z 532.9 [M+H]⁺ confirms the molecular formula C₂₀H₂₅Br₃N₂.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 90% | 96.6% |

| Purity | 95% | 98% |

| Dibromo Impurities | 2.5% | <0.1% |

| Reaction Time | 11 hours | 8 hours |

Industrial methods outperform laboratory protocols in yield and purity due to advanced vapor-phase bromination and continuous purification.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.

Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of debrominated derivatives.

Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

- Chemical Synthesis :

- Antimicrobial Research :

- Cinnoline derivatives with bromine substitutions have demonstrated antimicrobial efficacy.

- Anticancer Research :

- In vitro studies suggest that cinnoline derivatives can inhibit the growth of human cancer cells.

- Modulation of Biochemical Pathways :

- 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline can modulate various biochemical pathways due to the presence of bromine atoms and the cinnoline core, which are crucial for its binding affinity and reactivity.

- ** synthesis of novel 1,3-benzoxathiol-2-ones and naphtho[2,1d][1,3]oxathiol-2-ones**:

- A convenient two-step method for the synthesis of novel 1,3-benzoxathiol-2-ones and naphtho[2,1d][1,3]oxathiol-2-ones bearing (1H-tetrazol-1-yl)phenyl motif was developed . As a key step of the synthesis, an arylation of quinones (1,4-benzoquinone, 1,4-naphthoquinones) with the (1H-tetrazol-1-yl)arenediazonium salts was studied and efficient protocols were elaborated to obtain a variety of substituted ((1H-tetrazol-1-yl)phenyl) benzo/naphtho-1,4-quinones in good to excellent yields . An alternative synthesis of ((1H-tetrazol-1-yl)phenyl) naphtho-1,4-quinones via Diels-Alder reaction of tetrazolylphenyl-1,4-benzoquinones was demonstrated . The prepared benzo/naphtho-1,4-quinones readily react with thiourea at room temperature in the presence of a strong mineral acid to form intermediate isothiuronium salts, which cyclize with high yields to condense 1,3-oxathiol-2ones under heating .

Case Studies

- Antimicrobial Efficacy :

- A study on a series of cinnoline derivatives showed that compounds with bromine substitutions exhibited antimicrobial activity.

- Anticancer Activity :

- In vitro studies on related cinnoline derivatives indicated that these compounds could inhibit the growth of human cancer cells.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the cinnoline core play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline and related cinnoline/quinoline derivatives:

Key Observations :

- Bromination Pattern: Unlike Cinoxacin and ICI-D-7569, which lack bromine, the subject compound features multiple bromine atoms. Bromine increases molecular weight (e.g., 4-Bromo-1,2-diaminobenzene: MW ≈ 217.05 g/mol ) and may enhance halogen bonding interactions in biological systems.

Pharmacological and Physicochemical Comparisons

Antibacterial Activity

- Cinoxacin: Exhibits potent activity against Gram-negative bacteria via inhibition of DNA gyrase . Its carboxylic acid group facilitates solubility at physiological pH.

- This compound: Hypothesized to have broader-spectrum antimicrobial activity due to bromine’s electrophilic nature, which could disrupt bacterial membranes or enzymes. However, its larger size may limit bioavailability.

Antitumor Potential

- Cinnoline derivatives with halogen substituents (e.g., bromine, chlorine) have demonstrated cytotoxicity against cancer cell lines by intercalating DNA or inhibiting kinases . The dibromododec-enyl chain in the subject compound may enhance lipid bilayer penetration, targeting intracellular oncoproteins.

Stability and Reactivity

- Brominated alkenes (e.g., 1,2-dibromododec-1-enyl) are prone to elimination or nucleophilic substitution reactions, which could affect the compound’s stability under physiological conditions. This contrasts with more stable groups like trifluoromethyl (ICI-D-7569) or carboxylic acid (Cinoxacin).

Biological Activity

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a cinnoline nucleus with brominated aliphatic chains. The synthesis of this compound can be achieved through various methodologies, including cyclization reactions involving arenediazonium salts. The synthesis pathway typically involves the diazotization of diacetylenic derivatives of anilines, followed by cyclization to yield the desired product .

| Property | Value |

|---|---|

| Molecular Formula | C16H18Br3N |

| Molecular Weight | 426.03 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Cinnoline derivatives have also been explored for their anticancer properties. A study demonstrated that related compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases . This suggests that this compound may also exhibit similar effects, warranting further investigation.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on a series of cinnoline derivatives showed that compounds with bromine substitutions had enhanced antibacterial activity compared to their non-brominated counterparts. The study utilized disk diffusion methods to assess efficacy against E. coli and Pseudomonas aeruginosa, revealing zones of inhibition significantly larger for brominated compounds .

- Case Study on Anticancer Activity : In vitro studies on related cinnoline derivatives indicated that these compounds could inhibit the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, highlighting a potential pathway for therapeutic application .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in bacterial cells.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a critical mechanism for anticancer agents.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and death in susceptible cell types.

Q & A

Q. What are common synthetic strategies for synthesizing brominated cinnoline derivatives like 4-bromo-3-(1,2-dibromododec-1-enyl)cinnoline?

Brominated cinnolines are typically synthesized via cyclization reactions or halogenation of precursor heterocycles. For example, substituted cinnolines can be prepared through cycloaddition of alkynes with diazonium salts or via Buchwald–Hartwig amination for nitrogen functionalization . Bromination is often achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. For complex substituents like the dibromododec-enyl group, multi-step protocols involving Grignard reactions or Wittig olefination may be required to introduce unsaturated aliphatic chains .

Q. How can researchers confirm the structural integrity of brominated cinnoline derivatives post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- NMR : - and -NMR detect aromatic protons (e.g., δ 7.69–8.24 ppm for cinnoline protons) and substituent-specific signals (e.g., δ 2.59 ppm for methyl groups) .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+Na]+ at m/z 405.06908 for a related brominated cinnoline) .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for verifying bromine placement and stereochemistry .

Intermediate Research Questions

Q. What challenges arise in achieving regioselective bromination of cinnoline derivatives, and how can they be mitigated?

Regioselectivity is influenced by electronic and steric factors. Bromine tends to occupy positions ortho to electron-withdrawing groups (e.g., existing halogens). Computational modeling (DFT) predicts reactive sites by analyzing electron density maps, while directing groups (e.g., methoxy) can steer bromination to desired positions. Experimental optimization, such as adjusting solvent polarity (e.g., DMF vs. DCM) and temperature, is critical .

Q. How can researchers address low yields in multi-step syntheses of dibromo-alkenyl-substituted cinnolines?

Low yields often stem from side reactions during alkenyl chain introduction. Strategies include:

- Protection/deprotection : Temporarily shield reactive sites (e.g., amines) during alkenylation .

- Catalytic optimization : Use palladium catalysts (e.g., Pd(PPh)) for cross-couplings to enhance efficiency .

- Purification : Employ gradient column chromatography or recrystallization to isolate intermediates .

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of brominated cinnolines?

Density Functional Theory (DFT) calculates key parameters:

- HOMO-LUMO gaps : A smaller gap (e.g., 4.46 eV in a brominated benzoic acid derivative) suggests higher reactivity .

- Molecular Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic regions, guiding functionalization strategies .

- Vibrational modes : IR/Raman spectra simulations validate experimental data and predict stability .

Q. What methodologies are recommended for evaluating the pharmacological potential of brominated cinnoline derivatives?

- In vitro assays : Test antifungal/antibacterial activity via MIC (Minimum Inhibitory Concentration) assays against pathogens like Candida albicans .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chains, halogens) to correlate structural features with bioactivity .

- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to predict binding affinity .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported synthetic yields for brominated cinnolines?

Discrepancies may arise from varying reaction scales or purification methods. For example, a 20% yield for 6-bromo-4-methylcinnoline was attributed to side-product formation during column chromatography . Reproducibility requires strict adherence to reported conditions (e.g., inert atmosphere, reagent purity) and validation via independent synthesis.

Methodological Recommendations

Q. What advanced analytical techniques are critical for characterizing dibromo-alkenyl substituents?

- 2D NMR (COSY, NOESY) : Resolves coupling between alkenyl protons and adjacent groups.

- GC-MS : Detects volatile byproducts from alkenylation steps.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.